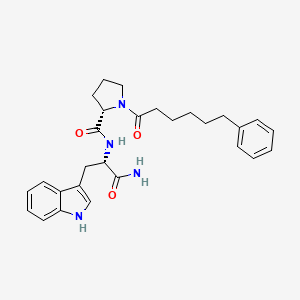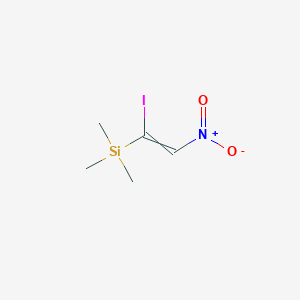
2-Amino-7-fluoro-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-fluoro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12ClFN2 and a molecular weight of 274.72 g/mol . It is a specialty product used primarily in proteomics research . This compound is characterized by the presence of a quinoline ring system substituted with an amino group at position 2, a fluorine atom at position 7, and a phenyl group at position 3.
Preparation Methods
The synthesis of 2-Amino-7-fluoro-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the quinoline ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Amino-7-fluoro-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
2-Amino-7-fluoro-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving the interaction of small molecules with biological targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
2-Amino-7-fluoro-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Aminoquinoline: Lacks the fluorine and phenyl substitutions.
7-Fluoroquinoline: Lacks the amino and phenyl substitutions.
3-Phenylquinoline: Lacks the amino and fluorine substitutions.
The presence of the amino, fluorine, and phenyl groups in this compound makes it unique and may confer specific properties that are advantageous for certain applications .
Properties
CAS No. |
1171733-27-9 |
|---|---|
Molecular Formula |
C15H12ClFN2 |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
7-fluoro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11FN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H |
InChI Key |
FTDQSOXBJGYRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



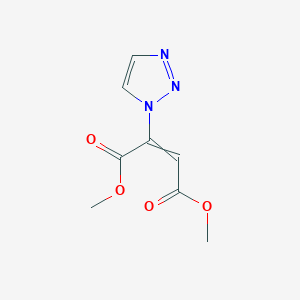
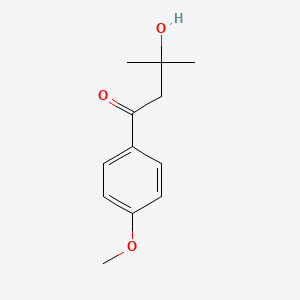
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
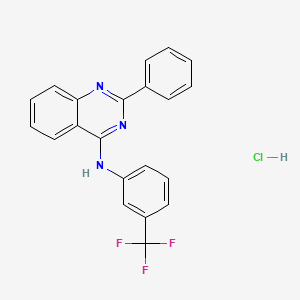
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)

![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)

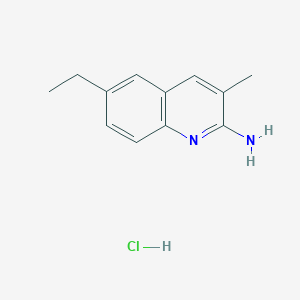
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
